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Compound of Interest

Compound Name:
Methyl 3-(3-

bromophenoxy)propanoate

CAS No.: 18333-19-2

Cat. No.: B3111563

Get Quote

Application Note: Strategic Utilization of Methyl 3-(3-bromophenoxy)propanoate in

Prostanoid Mimetic Synthesis & Linker Chemistry

Abstract
Methyl 3-(3-bromophenoxy)propanoate (CAS 115919-61-2) represents a high-value

"bifunctional scaffold" in medicinal chemistry. Characterized by an electrophilic ester tail and a

nucleophilic-coupling-ready aryl bromide, this intermediate is critical in the synthesis of EP4

receptor agonists, PPAR modulators, and PROTAC linkers. This guide provides validated

protocols for its synthesis via Michael addition, its derivatization via Suzuki-Miyaura cross-

coupling, and its hydrolysis to the active carboxylic acid pharmacophore.
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CAS: 115919-61-2

Molecular Formula: C₁₀H₁₁BrO₃

Molecular Weight: 259.10 g/mol

Strategic Value: In drug discovery, this molecule serves as a "Side-Chain Donor." Many G-

Protein Coupled Receptor (GPCR) ligands, particularly those targeting Prostaglandin E2

receptors (EP4), require a specific "alpha-chain" geometry to penetrate the transmembrane

binding pocket. The 3-phenoxypropionic acid motif mimics the flexible alpha-chain of natural

prostaglandins while offering improved metabolic stability compared to the natural alkene

chains.

Key Reactivity Nodes:

Meta-Bromo Handle: Allows for orthogonal attachment to biaryl cores via Pd-catalyzed

cross-coupling (Suzuki, Buchwald).

Ester Terminus: Acts as a masked carboxylic acid (prodrug form) or a precursor for

amidation.

Ether Linkage: Provides chemical stability against oxidation, unlike the labile 5,6-cis-double

bond found in natural PGE2.

Experimental Workflow Visualization
The following diagram illustrates the divergent utility of CAS 115919-61-2, moving from its

synthesis to two distinct therapeutic classes.
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Figure 1: Strategic Derivatization Workflow. The central node (Blue) represents the subject of

this Application Note.

Protocol A: Synthesis via Base-Catalyzed Michael
Addition
While this intermediate can be purchased, in-house synthesis is often required for isotopic

labeling or scale-up. The Michael addition of 3-bromophenol to methyl acrylate is superior to

Williamson ether synthesis due to higher atom economy and avoidance of alkyl bromide

elimination byproducts.

Reagents:

3-Bromophenol (1.0 eq)

Methyl Acrylate (1.5 eq) - Excess drives reaction to completion.

Triethylamine (TEA) (0.5 eq) or DBU (0.1 eq) - Catalytic base.

Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Procedure:

Setup: Charge a round-bottom flask with 3-bromophenol (10.0 g, 57.8 mmol) and MeCN

(100 mL).

Addition: Add Triethylamine (4.0 mL, 28.9 mmol) followed by the slow, dropwise addition of

Methyl Acrylate (7.8 mL, 86.7 mmol). Caution: Exothermic.

Reflux: Heat the mixture to reflux (82°C) for 12–16 hours.

Monitoring (CQA): Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf)

should disappear, replaced by the less polar ester.

Workup: Cool to room temperature. Concentrate in vacuo to remove solvent and excess

acrylate.
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Extraction: Dissolve residue in EtOAc, wash with 1M HCl (to remove TEA), saturated

NaHCO₃, and brine.

Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via silica gel

chromatography (0-20% EtOAc in Hexanes).

Data Validation:

Yield: Expected >85%.

¹H NMR (CDCl₃): Look for the triplet at ~2.8 ppm (CH₂-CO) and ~4.2 ppm (O-CH₂), and the

methyl singlet at ~3.7 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling (Core
Attachment)
This protocol demonstrates the attachment of the "Head" group (e.g., a biaryl core) to the "Tail"

(our intermediate). This is the critical step in constructing EP4 agonists.

Reagents:

Methyl 3-(3-bromophenoxy)propanoate (1.0 eq)

Aryl Boronic Acid (e.g., Phenylboronic acid for model system) (1.2 eq)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)[1]

Base: K₂CO₃ (3.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

Degassing: In a reaction vial, combine the bromide intermediate, boronic acid, and K₂CO₃.

Add solvents and sparge with Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd

catalyst.

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a nitrogen stream. Seal the vial.
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Reaction: Heat to 90°C for 4–6 hours.

Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and

wash with water.

Purification: Flash chromatography is usually required to separate the biaryl product from de-

brominated byproducts.

Protocol C: Ester Hydrolysis (Pharmacophore
Activation)
The methyl ester is a "mask." The active drug usually requires the free carboxylic acid to form

an ionic bond with the Arginine residue in the GPCR binding pocket (e.g., Arg329 in EP4).

Reagents:

Coupled Intermediate (from Protocol B)

Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

Solvent: THF/Water/MeOH (3:1:1)

Step-by-Step Procedure:

Dissolution: Dissolve the ester in the THF/MeOH mixture.

Saponification: Add LiOH dissolved in the minimum amount of water.

Stir: Stir at room temperature for 2–4 hours. Note: Do not heat if the molecule contains other

sensitive esters; however, phenoxy ethers are stable.

Acidification (Critical Step): Cool to 0°C. Carefully acidify to pH 3–4 using 1M HCl. The free

acid often precipitates or oils out.

Isolation: Extract with EtOAc. The organic layer now contains the active pharmaceutical

ingredient (API) precursor.
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Quantitative Data Summary
Parameter

Protocol A
(Synthesis)

Protocol B (Suzuki)
Protocol C
(Hydrolysis)

Limiting Reagent 3-Bromophenol
Aryl Bromide

(Intermediate)
Methyl Ester

Key Reagent Methyl Acrylate
Boronic Acid /

Pd(dppf)Cl₂
LiOH

Temperature 82°C (Reflux) 90°C 25°C (RT)

Time 12–16 h 4–6 h 2–4 h

Expected Yield >85% 70–80% >95%

Critical Quality

Attribute
Removal of TEA

Oxygen-free

environment

pH control during

workup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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